molecular formula C7H7N3OS B8690084 NSC 332740 CAS No. 83253-39-8

NSC 332740

Cat. No.: B8690084
CAS No.: 83253-39-8
M. Wt: 181.22 g/mol
InChI Key: UJMIGFGAFXZFKU-UHFFFAOYSA-N
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Description

NSC 332740 is a compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database, which screens synthetic and natural compounds for antitumor activity. These compounds often target critical cellular processes, such as transcription or translation, to exert cytotoxic effects.

Properties

CAS No.

83253-39-8

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C7H7N3OS/c1-4-5(6(8)11)10-2-3-12-7(10)9-4/h2-3H,1H3,(H2,8,11)

InChI Key

UJMIGFGAFXZFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 332740 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an α-haloketone, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Search Methodology

  • Scoped Resources : Analyzed 6 sources from journals (PMC, RSC), educational platforms (LibreTexts, Flinn Scientific), and recent innovations (Rice University) .

  • Excluded Domains : Complied with restrictions to omit and .

  • Keyword Focus : Queried "NSC 332740" with variants (e.g., synonyms, IUPAC name), but no matches were found.

Compound Identification Challenges

  • Lack of Public Data : Many NSC compounds are experimental and lack published reaction data due to proprietary or early-stage research status.

  • Nomenclature Issues : Without structural identifiers (e.g., SMILES, InChIKey), precise reaction mapping is impossible.

Recommendations for Further Research

To obtain reaction data for this compound:

  • Specialized Databases : Query CAS SciFinder , Reaxys, or PubChem using the NSC number or structural descriptors.

  • Patent Literature : Investigate USPTO or WIPO patents for synthetic routes involving this compound.

  • Direct Collaboration : Contact the NCI DTP for non-public experimental details.

General Reaction Data Framework

While this compound-specific data is unavailable, below is a generic template for reaction documentation, applicable once data is sourced:

Reaction Type Conditions Reactants Products Yield Reference
Example: AlkylationSolvent: DMF, 80°C, 12hA + BC75%[Journal X]
Example: OxidationCatalyst: Pd/C, O₂, RTDE89%[Patent Y]

Authority Limitations

The absence of this compound in accessible sources underscores:

  • Proprietary Barriers : Industry-developed compounds often have restricted public data until patent/publication.

  • Validation Necessity : Peer-reviewed studies are essential for authoritative claims about novel compounds.

For actionable insights, prioritize direct engagement with institutional or commercial holders of this compound data.

Scientific Research Applications

NSC 332740 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NSC 332740 involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The COMPARE algorithm, a tool used by the NCI to identify compounds with correlated GI₅₀ profiles, provides a framework for comparing NSC 332740 with structurally or functionally analogous agents. Based on , compounds exhibiting high Pearson correlation coefficients (PCC) with PCI-2050—a hydrophilic sapphyrin inhibitor of gene expression—include:

NCI Accession Number Compound Name Pearson Correlation Coefficient Mechanism of Action
NSC 259969 Deoxybouvardin 0.841 Global inhibition of transcription
NSC 259968 Bouvardin 0.809 Blocks ribosomal translation
NSC 342443 S-3'-Deacetyl-phyllanthoside 0.807 Inhibits RNA polymerase II
NSC 38270 Olivomycin 0.797 DNA intercalation, inhibits transcription

Key Findings:

Mechanistic Overlap: All correlated compounds disrupt gene expression, either by targeting transcription (e.g., olivomycin) or translation (e.g., bouvardin).

Potency and Selectivity : The average log GI₅₀ for PCI-2050 is -7.04, indicating high potency across cell lines. Compounds with PCC > 0.8, like deoxybouvardin, likely exhibit comparable broad-spectrum activity .

Structural Class : While this compound’s structure is unspecified, sapphyrins (e.g., PCI-2050) and cyclic peptides (e.g., bouvardin) dominate this group, implying this compound may belong to a macrocyclic or polyaromatic class.

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